9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one
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Overview
Description
The compound 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is a complex organic molecule with potential applications in medicinal chemistry. It features a piperazine ring substituted with a methoxyphenyl group, a benzo[b]cyclopenta[e][1,4]diazepin core, and additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the benzo[b]cyclopenta[e][1,4]diazepin core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Trazodone
- Naftopidil
- Urapidil
Uniqueness
9-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: is unique due to its specific structural features, such as the combination of the piperazine ring with the benzo[b]cyclopenta[e][1,4]diazepin core
Properties
IUPAC Name |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-18-15-24-25(16-19(18)2)31(27(33)22-5-4-6-23(22)28-24)17-26(32)30-13-11-29(12-14-30)20-7-9-21(34-3)10-8-20/h7-10,15-16,22H,4-6,11-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJGPVYTTZQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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